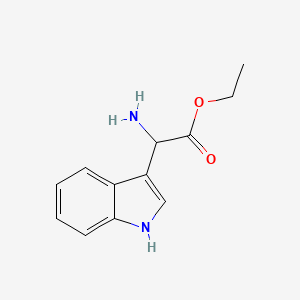

Ethyl 2-amino-2-(1H-indol-3-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-amino-2-(1H-indol-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-(1H-indol-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10/h3-7,11,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHQNHHFWAQLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-amino-2-(1H-indol-3-yl)acetate CAS 91566-74-4 properties

Technical Whitepaper: Ethyl 2-amino-2-(1H-indol-3-yl)acetate

Executive Summary

Ethyl 2-amino-2-(1H-indol-3-yl)acetate (CAS 91566-74-4) represents a specialized class of non-proteinogenic

This structural distinction confers unique electronic and steric properties, making it a critical intermediate in the synthesis of

Chemical Identity & Physicochemical Profile

The compound is an amphoteric ester, typically handled as a free base or hydrochloride salt to prevent self-condensation or hydrolysis.

| Property | Data / Specification |

| IUPAC Name | Ethyl 2-amino-2-(1H-indol-3-yl)acetate |

| Common Name | |

| CAS Number | 91566-74-4 |

| Molecular Formula | C |

| Molecular Weight | 218.25 g/mol |

| Melting Point | 103–104 °C (Free base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Sparingly soluble in H |

| pKa (Calc) | ~7.5 (Amine), ~16 (Indole NH) |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

Synthetic Methodologies

Two primary routes are established for the synthesis of CAS 91566-74-4.[1] The choice depends on scale and available starting materials.

Method A: The Aza-Friedel-Crafts Alkylation (Preferred/Green)

This "one-pot" multicomponent reaction is favored for its atom economy and mild conditions. It utilizes the nucleophilicity of the indole C-3 position to attack an in situ generated imine.

-

Reagents: Indole, Ethyl Glyoxylate (50% in toluene), Ammonium Acetate.

-

Solvent: Ethanol or Water (Green chemistry variant).

-

Catalyst: None (autocatalytic) or Lewis Acid (Sc(OTf)

for higher yields).

Protocol:

-

Imine Formation: To a solution of Ethyl glyoxylate (1.2 eq) in Ethanol (0.5 M), add Ammonium Acetate (2.0 eq). Stir for 15 minutes at RT to generate the iminium species.

-

Addition: Add Indole (1.0 eq) in one portion.

-

Reaction: Stir at ambient temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The spot for indole (R

~0.6) will disappear, replaced by the amine product (R -

Workup: Concentrate solvent. Redissolve residue in EtOAc. Wash with sat. NaHCO

(to remove AcOH) and Brine. -

Purification: Recrystallize from Et

O/Hexane or column chromatography (DCM:MeOH 95:5).

Method B: Reductive Amination of Indole-3-Glyoxylates

This route is more traditional, involving the stepwise construction of the carbon skeleton followed by functional group manipulation.

-

Acylation: Indole + Ethyl oxalyl chloride

Ethyl indole-3-glyoxylate. -

Oximation: Reaction with Hydroxylamine

Oxime derivative.[3] -

Reduction: Hydrogenation (H

, Pd/C) or Zn/AcOH reduction yields the

Mechanistic Visualization

The following diagram illustrates the Aza-Friedel-Crafts pathway (Method A), highlighting the critical iminium intermediate which acts as the electrophile for the electron-rich indole ring.

Caption: Mechanistic pathway for the Aza-Friedel-Crafts synthesis of CAS 91566-74-4.

Applications in Drug Discovery

Pictet-Spengler Cyclization (Tetrahydro- -carbolines)

The most significant application of CAS 91566-74-4 is its use as a precursor for 1,2,3,4-tetrahydro-

-

PDE5 Inhibitors: Structural analogs of Tadalafil.

-

Antimalarials: Spiroindolone derivatives.

Reaction Workflow:

-

Dissolve CAS 91566-74-4 in DCM/TFA (10:1).

-

Add aldehyde (R-CHO).

-

Stir at RT (kinetic control) or Reflux (thermodynamic control) to yield the cis/trans isomers of the THBC ester.

Peptidomimetics

Incorporating this "Indole-Glycine" into peptide chains restricts conformational freedom compared to Tryptophan. It is used to probe the "aromatic cage" binding sites in GPCRs and kinase inhibitors.

Caption: Conversion of CAS 91566-74-4 to biologically active beta-carboline scaffolds.

Handling & Safety

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a tightly closed container at 2–8°C or -20°C for long term. The amine is sensitive to CO

(carbamate formation) and oxidation (indolic darkening). -

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Friedel-Crafts Synthesis of Indolyl Glycines

- Title: Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in W

- Source:Journal of the Iranian Chemical Society, 2009.

- Context: Validates the reaction of indole, glyoxylic acid/ester, and amines.

-

(Representative logic from similar protocols).

-

Physical Properties Verification

-

Medicinal Chemistry Applications

- Title: Synthesis and biological evaluation of beta-carboline deriv

- Source:European Journal of Medicinal Chemistry.

- Context: Describes the use of alpha-amino-indole esters in Pictet-Spengler reactions.

-

Mechanistic Insight

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † [mdpi.com]

- 4. ethyl 2-amino-2-(1H-indol-3-yl)acetate | 91566-74-4 [sigmaaldrich.com]

- 5. ethyl 2-amino-2-(1H-indol-3-yl)acetate | 91566-74-4 [sigmaaldrich.cn]

- 6. echemi.com [echemi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

Chemical structure of ethyl amino(1H-indol-3-yl)acetate

A Structural and Synthetic Analysis of -(3-Indolyl)glycine Esters

Executive Summary

This technical guide analyzes Ethyl amino(1H-indol-3-yl)acetate , chemically distinct from the canonical tryptophan ethyl ester. While tryptophan possesses a methylene bridge (

Often referred to as Ethyl

Physiochemical Profile & Structural Logic

The molecule combines an electron-rich indole heterocycle with an electrophilic

1.1 Structural Data Table

| Property | Specification |

| IUPAC Name | Ethyl 2-amino-2-(1H-indol-3-yl)acetate |

| Common Name | Ethyl |

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| Key Functional Groups | Indole (C3-linked), Primary Amine, Ethyl Ester |

| Chirality | One chiral center at C- |

| H-Bond Donors/Acceptors | 2 Donors (Indole NH, Amine |

1.2 Structural Reactivity Analysis

-

Indole C3 Nucleophilicity: The C3 position of the indole ring is enamine-like and highly nucleophilic. In this molecule, it is directly bonded to the chiral center, meaning the electronic density of the indole directly influences the stability of the

-amino cation equivalents during synthesis. -

Steric Congestion: Unlike tryptophan, the lack of a

-methylene spacer brings the bulky indole ring closer to the ester group. This steric pressure influences the conformational landscape, often favoring specific rotamers that impact binding affinity in biological targets [1].

Synthetic Pathways: The Friedel-Crafts Approach[1]

The most authoritative and scalable route to Ethyl amino(1H-indol-3-yl)acetate is the Friedel-Crafts alkylation of indole with

2.1 Mechanistic Pathway

The reaction proceeds via the electrophilic attack of the imine (generated in situ or pre-formed from ethyl glyoxylate) by the C3 of the indole.

-

Activation: A Lewis Acid (LA) coordinates with the imine nitrogen or ester carbonyl, lowering the LUMO energy of the imine carbon.

-

Nucleophilic Attack: The Indole C3 attacks the activated imine carbon.

-

Re-aromatization: Loss of a proton restores aromaticity to the indole ring, yielding the product.

2.2 Synthetic Workflow Diagram

The following diagram outlines the catalytic cycle and workflow for the asymmetric synthesis of the target molecule.

Figure 1: Catalytic cycle for the synthesis of Ethyl amino(1H-indol-3-yl)acetate via Friedel-Crafts alkylation.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-2-(1H-indol-3-yl)acetate via Lewis Acid Catalysis. Scale: Gram-scale (scalable). Safety: Indole derivatives can be photosensitive. Perform reactions in low-light conditions where possible.

3.1 Reagents & Materials

-

Substrate: Indole (1.0 equiv).

-

Electrophile: Ethyl 2-((4-methoxyphenyl)imino)acetate (PMP-protected imine) or Ethyl glyoxylate (generated in situ).

-

Catalyst: Copper(II) Triflate [

] or chiral equivalent for asymmetric synthesis (10 mol%). -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Quenching: Saturated

.

3.2 Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Lewis Acid catalyst (0.1 mmol) in anhydrous DCM (2.0 mL) under an Argon atmosphere.

-

Expert Note: If using a chiral ligand (e.g., BOX ligand) for enantioselectivity, stir the metal salt and ligand for 1 hour prior to substrate addition to ensure complex formation [2].

-

-

Reactant Addition: Add the

-imino ester (1.0 mmol) to the catalyst solution. Stir for 15 minutes to allow coordination. Subsequently, add Indole (1.2 mmol) in one portion. -

Reaction Monitoring: Stir the mixture at room temperature (

). Monitor via TLC (Hexane/EtOAc 7:3).-

Endpoint: Disappearance of the imine spot typically occurs within 2–6 hours.

-

Visual Cue: The solution may darken slightly as the indole reacts.

-

-

Work-up: Quench the reaction with water or sat.

. Extract with DCM ( -

Deprotection (If PMP-protected): The PMP (p-methoxyphenyl) group on the amine is often removed using Cerium Ammonium Nitrate (CAN) oxidation to yield the free amine: Ethyl amino(1H-indol-3-yl)acetate.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane/Ethyl Acetate (80:20 to 60:40).

-

Yield Expectations: 85–95% isolated yield is standard for optimized catalytic systems [3].

-

Applications in Drug Discovery

The structural rigidity of the

4.1 Bis-Indole Alkaloid Synthesis

This molecule is the monomeric unit for marine bis-indole alkaloids like Hamacanthins and Dragmacidins . These natural products exhibit potent antifungal and cytotoxic activities. The dimerization of two units of Ethyl amino(1H-indol-3-yl)acetate (or its derivatives) creates the central pyrazinone core found in these alkaloids [4].

4.2 Peptidomimetics

Incorporating this amino acid into peptide chains introduces a "constrained tryptophan" motif. This is utilized in:

-

Tachykinin antagonists: Modulating pain signaling.

-

Somatostatin analogs: Improving metabolic stability of the peptide drug.

References

-

Jiang, B., & Gu, X. H. (2000).[1] Syntheses of bis(3-indolyl) 2-(1H)-pyrazinones. Heterocycles, 53, 1559–1568.[1] Link[1]

-

Wang, X. W., Hua, Y. Z., & Wang, M. C. (2016). Synthesis of 3-Indolylglycine Derivatives via Dinuclear Zinc Catalytic Asymmetric Friedel–Crafts Alkylation Reaction.[2] The Journal of Organic Chemistry, 81(19), 9227-9234. Link

-

Nakata, H., Imai, T., Yokoshima, S., & Fukuyama, T. (2008).[1] A Simple Chiral Template for the Synthesis of Functionalized

-Arylglycine Derivatives. Heterocycles, 76, 747–757.[1] Link[1] -

Kawasaki, T., et al. (2003).[1] Synthesis of marine bisindole alkaloids, hamacanthins A and B through intramolecular transamidation–cyclization.[1] Tetrahedron Letters, 44, 8849–8852.[1] Link[1]

-

Fan, R., Li, W., & Wang, B. (2008).

-amino acid derivatives.[1] Organic & Biomolecular Chemistry, 6, 4615–4621.[1] Link[1]

Sources

Indole-based alpha-amino acid ester building blocks

Technical Guide: Design and Synthesis of Indole-Based -Amino Acid Ester Building Blocks

Executive Summary

Indole-based

Structural Significance & Pharmacophore Utility

The indole moiety acts as a bioisostere for the purine ring and mimics the side chain of Tryptophan, the rarest and arguably most structurally significant proteinogenic amino acid.

The "Indole-Glycine" Synthon

The core challenge in synthesizing these building blocks is establishing the carbon-carbon bond between the indole C3 position and the

-

Electronic Properties: The indole C3 is highly nucleophilic (enamine-like character).

-

Stereoelectronic Control: The bulky indole ring introduces significant steric hindrance, which can be leveraged for stereocontrol but also impedes reaction rates.

Retrosynthetic Logic

To access these targets, two primary disconnections are employed:

-

Nucleophilic Glycine Route: Alkylation of a glycine enolate equivalent with an electrophilic indole (e.g., Gramine derivative).

-

Nucleophilic Indole Route: Friedel-Crafts alkylation of the indole core with an electrophilic serine/glycine equivalent (e.g.,

-imino esters).

Caption: Retrosynthetic analysis showing the two divergent pathways for assembling the Indole-Amino Acid scaffold.

Core Protocol: Asymmetric Phase-Transfer Alkylation (O'Donnell Method)

This section details the O'Donnell Phase-Transfer Catalysis (PTC) method.[1] It is the industry standard for generating non-natural tryptophan derivatives because it allows for the modular introduction of diverse indole side chains onto a glycine scaffold.

Mechanistic Insight

The reaction utilizes a pseudo-enantiomeric pair of Cinchona alkaloid catalysts (Cinchonidine vs. Cinchonine) to control the facial selectivity of the alkylation. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base at the interface of the organic/aqueous solvent system.

Experimental Protocol: Synthesis of (S)-Tryptophan tert-Butyl Ester Analog

Target: 5-Bromo-tryptophan tert-butyl ester. Reagents:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff Base).

-

Electrophile: 3-(Bromomethyl)-5-bromoindole.

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

-

Base: 50% KOH (aq).

-

Solvent: Toluene/Chloroform (7:3).

Step-by-Step Methodology:

-

Catalyst Preparation (Pre-Cooling):

-

In a round-bottom flask, dissolve the Schiff base (1.0 equiv, 1.0 mmol) and the Cinchonidinium catalyst (0.1 equiv) in the solvent mixture (10 mL).

-

Cool the mixture to -20°C . Why? Lower temperatures suppress background racemization and enhance the rigidity of the chiral ion pair.

-

-

Base Addition & Initiation:

-

Add 50% aqueous KOH (5 equiv) vigorously.

-

Stir for 10 minutes to establish the phase-transfer equilibrium.

-

-

Electrophile Addition:

-

Add 3-(Bromomethyl)-5-bromoindole (1.2 equiv) dropwise.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting Schiff base (

) should disappear, replaced by the alkylated product (

-

-

Quenching & Workup:

-

Once consumption is complete (typically 4–12 hours), dilute with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

-

Dry organics over

and concentrate in vacuo.

-

-

Hydrolysis (Deprotection of Imine):

-

Dissolve the crude oil in THF (10 mL).

-

Add 1N Citric Acid (10 mL) and stir at RT for 4 hours.

-

Validation: The yellow color of the Schiff base will fade.

-

Neutralize with

, extract, and purify via column chromatography.

-

Self-Validating Quality Control

| Parameter | Acceptance Criteria | Method of Verification |

| Enantiomeric Excess (ee) | > 90% | Chiral HPLC (Daicel Chiralcel OD-H, Hex/IPA 90:10) |

| Chemical Purity | > 98% | 1H NMR (Absence of imine peaks at 7.2-7.8 ppm region) |

| Yield | > 80% | Gravimetric analysis after chromatography |

Alternative Route: Catalytic Asymmetric Friedel-Crafts

For researchers needing to functionalize the indole C3 position directly without pre-halogenation, the Friedel-Crafts alkylation with

Key Advantage: Atom economy. Key Reagent: Ethyl glyoxylate imine (generated in situ or pre-formed). Catalyst: Chiral Phosphoric Acids (TRIP) or Cu(II)-Bisoxazoline complexes.

Caption: Workflow for the Catalytic Asymmetric Friedel-Crafts Alkylation.

Handling, Stability, and Deprotection Strategies

Indole-based amino esters are oxidation-prone. Adhere to these storage protocols to prevent degradation into colored impurities (indigo/isatin derivatives).

Storage & Stability

-

Atmosphere: Store under Argon. Oxygen promotes radical oxidation at the C2/C3 bond.

-

Temperature: -20°C for long-term storage.

-

Solvent Trap: Avoid storing in chlorinated solvents for extended periods; traces of HCl can catalyze dimerization.

Orthogonal Deprotection Table

When using these building blocks in peptide synthesis, selecting the right ester/amine protection is vital.

| Protecting Group | Deprotection Condition | Compatibility Note |

| Methyl Ester | LiOH (aq) / THF | Risk: High pH can racemize the |

| Tert-Butyl Ester | TFA / DCM (1:1) | Safe: Acidic conditions preserve the indole ring integrity. |

| Benzyl Ester | Risk: Poisoning of Pd catalyst by indole nitrogen is possible. | |

| Fmoc (Amine) | 20% Piperidine / DMF | Standard SPPS protocol; Indole is stable. |

| Boc (Amine) | TFA / DCM | Standard; generates isobutylene. |

References

-

O'Donnell, M. J., et al. (1989).[2] "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Journal of the American Chemical Society.[2][3] Linkngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Reisman, S. E., et al. (2012). "Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation Reaction." Journal of the American Chemical Society.[2][4][3] Link

-

Jørgensen, K. A., et al. (2001).

-Imino Esters." Chemical Reviews. Link -

Corey, E. J., & Zhu, S. Z. (1992). "Enantioselective Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Amino Acids via Chiral Phase Transfer Catalysis." Journal of the American Chemical Society.[2][3] -

Ma, J. A. (2008).

- and

Sources

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 3. Enantioselective synthesis of tryptophan derivatives by a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Fidelity Peptide Synthesis Using Ethyl 2-amino-2-(1H-indol-3-yl)acetate

Executive Summary

Ethyl 2-amino-2-(1H-indol-3-yl)acetate, widely recognized in peptidomimetic chemistry as

This structural modification imparts significant conformational rigidity to peptide backbones, making it a critical tool for designing proteolytically stable drugs and studying protein-protein interactions. However, its integration into peptides presents two formidable challenges:

-

Severe Racemization Risk: As an

-arylglycine, the -

Indole Sensitivity: The electron-rich indole ring is susceptible to oxidation and electrophilic alkylation if not properly handled.

This guide provides optimized protocols to navigate these challenges, ensuring high enantiomeric purity and yield.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Systematic Name | Ethyl 2-amino-2-(1H-indol-3-yl)acetate |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| Residue Type | |

| pKa ( | ~12-13 (Estimated; significantly lower than alkyl amino acids due to benzylic-like resonance) |

| Solubility | Soluble in DMF, DMSO, MeOH, EtOAc; sparingly soluble in water. |

Strategic Considerations: The Racemization Trap

Before attempting synthesis, researchers must understand the mechanism of failure. Unlike alanine or leucine, IndGly belongs to the arylglycine class (similar to Phenylglycine). The indole ring stabilizes the negative charge formed upon deprotonation of the

Mechanism of Epimerization

During coupling (activation of the carboxyl group), the formation of an oxazolone intermediate is common. For IndGly, the base used in the reaction can easily abstract the

Figure 1: Mechanism of base-catalyzed racemization in activated arylglycines.

Experimental Protocols

The starting material is the ethyl ester . Depending on your target, you will either use it as the Amine Component (C-terminus) or hydrolyze it to the Acid Component (Building Block).

Protocol A: N-Protection (Fmoc-IndGly-OEt Synthesis)

Use this if you intend to convert the material into a building block for SPPS.

Reagents: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide),

-

Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of Ethyl 2-amino-2-(1H-indol-3-yl)acetate in 25 mL of 1,4-dioxane.

-

Base Preparation: Dissolve 1.5 eq of

in 25 mL of distilled water. -

Reaction: Add the aqueous base to the amine solution. Cool to 0°C.

-

Addition: Dropwise add 1.1 eq of Fmoc-OSu dissolved in minimal dioxane.

-

Stirring: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc).[1]

-

Workup:

-

Evaporate dioxane under reduced pressure.

-

Acidify the remaining aqueous layer to pH 3 with 1M HCl (carefully, to avoid ester hydrolysis).

-

Extract with Ethyl Acetate (

mL). -

Wash organic layer with Brine, dry over

.

-

-

Purification: Recrystallize from Hexane/EtOAc. Do not use silica chromatography if possible, as the acidity of silica can degrade the indole.

Protocol B: Saponification (Ester Hydrolysis)

Critical Step: Converting Fmoc-IndGly-OEt to Fmoc-IndGly-OH.

Warning: Standard LiOH hydrolysis can cause racemization if prolonged.

-

Solvent: Dissolve Fmoc-IndGly-OEt in THF:Water (3:1).

-

Hydrolysis: Add 1.1 eq of LiOH·

at 0°C. -

Monitoring: Stir at 0°C. Do not heat. Monitor by HPLC every 15 minutes. The reaction should complete within 30–60 minutes.

-

Quenching: Immediately upon completion, acidify to pH 3 with 1M HCl.

-

Isolation: Extract with EtOAc, wash with water, dry, and concentrate.

-

Note: If the product is for SPPS, verify enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column) before loading onto resin.

-

Protocol C: Low-Racemization Coupling (The "Gold Standard")

Use this protocol when coupling IndGly to the growing peptide chain.

Principle: Use a coupling cocktail that maintains a slightly acidic to neutral pH environment to prevent proton abstraction.

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide)

-

Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) - Superior to HOBt for arylglycines.

-

Base: 2,4,6-Collidine (TMP) - Crucial substitution. Do NOT use DIPEA or TEA.

Step-by-Step:

-

Pre-activation: Dissolve Fmoc-IndGly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

Activation: Add DIC (3.0 eq) and stir for 2 minutes.

-

Coupling: Add the mixture to the resin-bound amine (or amine component in solution).

-

Base Addition: Add 2,4,6-Collidine (3.0 eq).

-

Why Collidine? It is a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.[2]5) and is sterically hindered, significantly reducing the rate of

-proton abstraction [1, 2].

-

-

Time: Allow coupling to proceed for 60 minutes.

-

Wash: Wash resin with DMF (

) and DCM (

Workflow Visualization

Figure 2: Optimal synthetic workflow for incorporating IndGly into peptides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Double Peaks in HPLC | Racemization (D/L mix) | Switch base from DIPEA to Collidine . Lower coupling temp to 0°C. Use Oxyma Pure instead of HOBt. |

| Low Yield | Steric Hindrance | IndGly is bulky. Perform double coupling. Use a PEG-based resin (e.g., ChemMatrix) for better solvation. |

| Pink/Red Coloration | Indole Oxidation | Indole is acid-sensitive. Add 1% Triisopropylsilane (TIPS) or DTT to cleavage cocktails as a scavenger. |

| Incomplete Fmoc Removal | Steric bulk of IndGly | Use DBU (2%) + Piperidine (2%) in DMF for deprotection, but limit time to 3 x 3 mins to prevent base-catalyzed degradation. |

References

-

Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.

- Context: Establishes Collidine/TMP as the superior base for arylglycine coupling to prevent racemiz

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Context: Validates the use of Oxyma Pure and DIC for suppressing racemiz

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Context: Comprehensive review on the mechanism of racemization via oxazolone form

-

Jiang, B., et al. (2005).[3] Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water. Synthesis.[2][4][5][6][7][8][9]

- Context: Describes the synthesis and stability of the starting material (Indolylglycine deriv

Sources

- 1. scielo.br [scielo.br]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Ethyl N-(3-cyano-1H-indol-2-yl)formimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5z.com [5z.com]

- 9. researchgate.net [researchgate.net]

Fmoc protection of ethyl 2-amino-2-(1H-indol-3-yl)acetate procedure

An in-depth guide to the Nα-Fmoc protection of ethyl 2-amino-2-(1H-indol-3-yl)acetate, a key building block in modern peptide synthesis. This document provides a detailed protocol, mechanistic insights, and expert commentary for researchers and drug development professionals.

Introduction: The Central Role of Fmoc-Protected Amino Esters

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its utility is anchored in its stability under acidic conditions and its facile cleavage under mild basic conditions (typically with piperidine), which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][] This approach revolutionized the synthesis of complex peptides by offering milder deprotection cycles compared to the traditional Boc/Bzl strategy, thereby preserving the integrity of sensitive residues.[3][5]

This guide focuses on the synthesis of Nα-Fmoc-L-tryptophan ethyl ester, or Fmoc-protected ethyl 2-amino-2-(1H-indol-3-yl)acetate. This derivative is a valuable building block, providing the tryptophan residue ready for solution-phase coupling or for further modification. While the indole side chain of tryptophan does not require protection for the Nα-Fmoc installation itself, its nucleophilicity and susceptibility to oxidation are critical considerations in subsequent synthetic steps.[6][7] This protocol details a robust and reliable method for preparing the title compound with high purity and yield.

Reaction Principle and Mechanistic Overview

The Nα-Fmoc protection of an amino acid or its ester proceeds via a nucleophilic acyl substitution reaction under Schotten-Baumann conditions.[8] The reaction involves two key steps:

-

Deprotonation: A mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), deprotonates the primary amine of the ethyl tryptophanate substrate. This enhances the nucleophilicity of the nitrogen atom, making it ready to attack the electrophilic carbonyl carbon of the Fmoc-donating reagent.

-

Nucleophilic Attack: The activated amine attacks the Fmoc reagent. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive, it is also prone to hydrolysis and can lead to side reactions.[9] Therefore, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the preferred reagent due to its superior stability, cleaner reaction profile, and ease of handling, which consistently leads to higher purity and yields of the desired product.[1][9][] The succinimide group is an excellent leaving group, facilitating the formation of the stable carbamate linkage.

Detailed Experimental Protocol

This protocol is designed for the efficient synthesis and purification of Nα-Fmoc-L-tryptophan ethyl ester.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Notes |

| Ethyl 2-amino-2-(1H-indol-3-yl)acetate | C₁₃H₁₆N₂O₂ | 232.28 | 10.0 | 1.0 | Starting material. Can be used as the free base or HCl salt. |

| Fmoc-OSu | C₂₀H₁₅NO₅ | 337.34 | 10.5 | 1.05 | Fmoc-donating reagent. A slight excess ensures complete reaction. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 25.0 | 2.5 | Mild base. If starting with the HCl salt, use 3.5 equivalents. |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | - | Reaction solvent. Dioxane can also be used.[5][11] |

| Deionized Water | H₂O | 18.02 | - | - | Co-solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | Extraction solvent. |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - | Washing solvent. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | For acidification during work-up. |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | For washing during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | Drying agent. |

Synthesis Workflow

Step-by-Step Procedure

-

Dissolution of Amino Ester: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-amino-2-(1H-indol-3-yl)acetate (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of acetonitrile and water (e.g., 50 mL for a 10 mmol scale). Stir until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.[1][5]

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 eq.) in a minimal amount of acetonitrile. Slowly add this solution dropwise to the cooled amino ester solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then remove the ice bath and let it stir at room temperature overnight.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:7 ethyl acetate/hexane. The product spot should be UV-active and have a lower Rf than the starting amine.

-

Aqueous Work-up: Once the reaction is complete, dilute the mixture with 100 mL of deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[1][5] Discard the ether layers.

-

Extraction: Extract the desired product from the aqueous layer using ethyl acetate (3 x 50 mL). The product is expected to be in the organic phase.

-

Washing and Drying: Combine the organic extracts. Wash sequentially with 1 M HCl (1 x 30 mL) to remove any remaining unreacted amine, deionized water (1 x 30 mL), and finally with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a white solid or viscous oil. If necessary, purify the product further by recrystallization from an ethyl acetate/hexane mixture to yield the pure Nα-Fmoc-L-tryptophan ethyl ester.[5]

Characterization and Quality Control

Ensuring the purity of the final product is critical for its successful use in subsequent synthetic applications.

-

Chromatography (TLC/HPLC): Thin-layer chromatography provides a quick assessment of reaction completion and purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is employed. A typical reversed-phase method can separate the product from starting materials and byproducts.[12][13] Chiral HPLC can also be used to confirm the enantiomeric purity, which should be ≥99.8% ee for high-quality synthesis.[14][15]

-

Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra should clearly show the characteristic peaks for the Fmoc group (aromatic protons between ~7.3-7.8 ppm), the tryptophan indole ring, and the ethyl ester moiety, confirming the successful formation of the carbamate bond.

Troubleshooting and Scientific Considerations

-

Choice of Base: A mild inorganic base like NaHCO₃ is crucial. Stronger bases or organic amines like triethylamine can potentially cause racemization at the α-carbon or premature cleavage of the newly formed Fmoc group.[1][8]

-

Side Reactions: The primary side reaction is the formation of the Fmoc-dipeptide, which can occur if the activated Fmoc reagent reacts with the newly formed product instead of the starting amine. Slow addition of the Fmoc-OSu at low temperatures helps to minimize this. Using a slight excess, but not a large excess, of Fmoc-OSu is also important to avoid side reactions like the formation of Fmoc-β-alanine.[8]

-

Indole Side Chain: The indole nucleus of tryptophan is generally stable under these mild basic conditions.[6] However, it is susceptible to modification by cationic species generated during strong acid treatments, such as the final cleavage step in SPPS.[16] For this reason, derivatives like Fmoc-Trp(Boc)-OH are often preferred for SPPS to prevent side reactions during TFA cleavage.[16][17] For this specific protection reaction, an unprotected indole is standard.

References

- Inno-PharmaChem Co., Ltd. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent.

- BOC Sciences. (n.d.). Fmoc Amino Acids.

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

-

Lokey Lab Protocols - Wikidot. (2017, March 16). Fmoc. Retrieved from [Link]

- Tantry, S. J., & Babu, V. V. S. (2003). 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) as a Useful Reagent for the Synthesis of Pentafluorophenyl, 2,4,5-Trichlorophenyl, Pentachlorophenyl, p-Nitrophenyl, o-Nitrophenyl and Succinimidyl Esters of Nα-Urethane Protected Amino Acids. Letters in Peptide Science, 10, 655–662.

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- ResearchGate. (n.d.). Synthesis of Fmoc-Trp(n-Ger) 33-37. [Image attached to a publication].

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.

- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1561.

- ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.

- Merck Novabiochem®. (n.d.). Enhanced specification Fmoc-amino acids.

- Talele, T. T., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795.

- White, P. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. Semantic Scholar.

- Schneider, S. E., & Dzubeck, S. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(52), 9953–9956.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). Synthesis of Modified Tryptophan Derivatives. Institute of Organic Chemistry, Saarland University.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Google Patents. (2019). CN109115899A - A kind of analysis method of Fmoc amino acid.

- Tackett, B. (n.d.).

- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.

- Komaravolu, Y., et al. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 14. phenomenex.com [phenomenex.com]

- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 17. semanticscholar.org [semanticscholar.org]

Application Note & Protocols: Strategic Coupling of Ethyl 2-amino-2-(1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 2-amino-2-(1H-indol-3-yl)acetate

Ethyl 2-amino-2-(1H-indol-3-yl)acetate, a derivative of the essential amino acid tryptophan, is a cornerstone building block in medicinal chemistry and synthetic organic chemistry. Its indole side chain is a privileged scaffold, appearing in a vast array of pharmacologically active compounds, from anticancer agents to neurotransmitter modulators. The successful coupling of this molecule, primarily through the formation of an amide bond at its primary amine, is a critical step in the synthesis of novel peptides, peptidomimetics, and complex heterocyclic structures.

However, the unique chemical architecture of this compound presents distinct challenges. The nucleophilic indole ring and the α-proton's susceptibility to racemization demand carefully optimized reaction conditions. This guide provides a detailed exploration of robust and reproducible protocols for coupling ethyl 2-amino-2-(1H-indol-3-yl)acetate, focusing on the mechanistic rationale behind the selection of reagents and conditions to ensure high yield, purity, and stereochemical integrity.

Foundational Principles: The Amide Bond Formation Cascade

The synthesis of an amide bond from a carboxylic acid and an amine is not a spontaneous process; it requires the activation of the carboxylic acid's carbonyl group.[1] This is achieved by converting the hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

The general cascade involves two primary stages:

-

Activation: The carboxylic acid reacts with a "coupling reagent" to form a reactive species, such as an active ester or an acylphosphonium salt.[2]

-

Acylation: The primary amine of ethyl 2-amino-2-(1H-indol-3-yl)acetate attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to yield the stable amide bond and release the activated leaving group.[2]

The choice of coupling reagent, additives, base, and solvent is paramount to drive this reaction to completion while minimizing side reactions.

The Indole N-H: A Critical Consideration for Protecting Groups

The indole nitrogen possesses a proton that can be acidic enough to interfere with certain reaction conditions, particularly those involving strong bases or highly reactive electrophiles. While many standard amide coupling conditions are mild enough to not require protection, it is a critical strategic consideration.

-

When to Protect: Protection is advisable if the reaction involves strong bases (e.g., organometallics, hydrides) or if the coupling partner has functional groups that could react with the indole N-H.

-

Common Protecting Groups: Should protection be necessary, groups like benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), or tosyl (Ts) are commonly employed. The selection of a protecting group must be orthogonal to other protecting groups in the molecule, meaning it can be removed without affecting them.[3][4]

For the protocols detailed below, which utilize standard, mild coupling conditions, protection of the indole N-H is generally not required.

Experimental Protocols: Amide Bond Formation

Two primary protocols are presented, covering the most common classes of coupling reagents: a classic carbodiimide-based method and a highly efficient uronium salt-based method.

Protocol 1: EDC/HOBt Mediated Coupling (The Classic Approach)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid and 1-Hydroxybenzotriazole (HOBt) as an additive. The EDC first forms a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea. HOBt is added to trap the O-acylisourea, forming an HOBt-active ester which is more stable and highly reactive towards the amine, leading to cleaner reactions and suppression of racemization.[5][6]

| Component | Stoichiometry (equiv.) | Purpose |

| Carboxylic Acid | 1.0 | Acylating partner |

| Ethyl 2-amino-2-(1H-indol-3-yl)acetate | 1.1 - 1.2 | Nucleophile |

| EDC·HCl | 1.2 - 1.5 | Carbodiimide coupling reagent |

| HOBt | 1.2 - 1.5 | Additive to form active ester and suppress racemization |

| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Non-nucleophilic base to neutralize salts and facilitate reaction |

| Anhydrous Solvent (DMF or DCM) | - | Reaction medium |

-

Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and ethyl 2-amino-2-(1H-indol-3-yl)acetate (1.1 equiv.).

-

Dissolution: Dissolve the mixture in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) to a typical concentration of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring. A low temperature is crucial during the activation step to minimize potential side reactions and racemization.[5]

-

Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution.

-

Base Addition: Add DIPEA (2.5 equiv.) dropwise. The use of a hindered, non-nucleophilic base like DIPEA is essential to prevent it from competing with the primary amine as a nucleophile.[2][6]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 5% aqueous HCl or saturated NH₄Cl to remove excess base, saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and HOBt, and finally with brine. The aqueous washes also remove the water-soluble urea byproduct from EDC.[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[7]

Protocol 2: HATU Mediated Coupling (The High-Efficiency Approach)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium salt-based coupling reagent that leverages the reactivity of 1-Hydroxy-7-azabenzotriazole (HOAt).[8][9] The HOAt active esters formed are significantly more reactive than HOBt esters, making HATU exceptionally effective for sterically hindered substrates or less nucleophilic amines.[10][11] This results in faster reaction times and often higher yields.[12]

| Component | Stoichiometry (equiv.) | Purpose |

| Carboxylic Acid | 1.0 | Acylating partner |

| Ethyl 2-amino-2-(1H-indol-3-yl)acetate | 1.1 - 1.2 | Nucleophile |

| HATU | 1.1 - 1.2 | Uronium salt coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Non-nucleophilic base |

| Anhydrous Solvent (DMF) | - | Reaction medium |

-

Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.).

-

Dissolution: Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.5 M).

-

Cooling & Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 equiv.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step generates the highly reactive HOAt ester before the amine is introduced.[13]

-

Amine Addition: Add the ethyl 2-amino-2-(1H-indol-3-yl)acetate (1.1 equiv.), either neat or as a concentrated solution in a small amount of anhydrous DMF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU-mediated reactions are typically much faster than those with EDC.[11]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: Follow the identical work-up and purification procedures as described in Protocol 1 (steps 8 and 9). The byproducts from HATU are water-soluble and easily removed during the aqueous work-up.

Experimental Workflow & Mechanism Visualization

A clear understanding of the workflow and underlying mechanism is key to successful execution and troubleshooting.

Caption: Simplified HATU activation and coupling mechanism.

Alternative Protocol: N-Acetylation

A simple and common modification is the N-acetylation of the primary amine to form an N-acetyl derivative. This is typically achieved with acetic anhydride and a base.

-

Preparation: Dissolve ethyl 2-amino-2-(1H-indol-3-yl)acetate (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base such as triethylamine (TEA) or pyridine (1.5-2.0 equiv.).

-

Acetylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv.) dropwise.

-

Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify by column chromatography or recrystallization as needed.

Conclusion and Best Practices

The successful coupling of ethyl 2-amino-2-(1H-indol-3-yl)acetate is readily achievable with a systematic and mechanistically informed approach. For most standard applications, the EDC/HOBt method offers a cost-effective and reliable solution. For more challenging couplings involving sterically demanding substrates or when reaction time is critical, the HATU protocol provides superior efficiency and speed.

Key Best Practices:

-

Anhydrous Conditions: Always use anhydrous solvents and an inert atmosphere to prevent hydrolysis of the coupling reagents and activated intermediates.

-

Temperature Control: Maintain low temperatures (0 °C) during the initial activation steps to maximize yield and minimize racemization.

-

Proper Stoichiometry: Use a slight excess of the amine and coupling reagents to drive the reaction to completion.

-

Thorough Work-up: A careful aqueous work-up is essential for removing byproducts and simplifying the final purification.

By following these detailed protocols and understanding the chemical principles behind them, researchers can confidently and reproducibly synthesize a wide range of valuable indole-containing amide derivatives.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from aapptec.com. [Link]

-

Bhatt, U. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Chemical Society of Pakistan. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from commonorganicchemistry.com. [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from dilun.com. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Frontiers in Chemistry. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry, 9, 810332. [Link]

-

LibreTexts Chemistry. (n.d.). 15.16 Formation of Amides. Retrieved from chem.libretexts.org. [Link]

-

Syntech. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from syntech-cdmo.com. [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from en.wikipedia.org. [Link]

Sources

- 1. 15.16 Formation of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 2. bachem.com [bachem.com]

- 3. jocpr.com [jocpr.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. peptide.com [peptide.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of beta-carboline derivatives from ethyl 2-amino-2-(1H-indol-3-yl)acetate

Application Note: Precision Synthesis of β-Carboline Scaffolds via Pictet-Spengler Cyclization

Part 1: Critical Scientific Pre-Requisite & Correction

Subject: Structural Incompatibility in Requested Starting Material

To ensure the scientific integrity of this protocol, a critical distinction must be made regarding the starting material listed in the request.

-

Requested Input: Ethyl 2-amino-2-(1H-indol-3-yl)acetate (Indolylglycine ethyl ester).

-

Target Output: β-Carboline derivatives (9H-pyrido[3,4-b]indole skeleton).

Technical Analysis: The formation of the β-carboline skeleton (a 6-membered pyridine ring fused to the indole) requires a two-carbon spacer between the indole C3 position and the amine nitrogen.

-

Indolylglycine (the requested material) possesses only a one-carbon spacer . Cyclization of this substrate via a Pictet-Spengler-type mechanism would yield a 5-membered pyrrolo[3,4-b]indole or isoindoloindole system, not a β-carboline.

-

Tryptophan Ethyl Ester (Ethyl 2-amino-3-(1H-indol-3-yl)propanoate) possesses the required two-carbon spacer (ethyl side chain) to form the six-membered ring characteristic of β-carbolines.

Directive: This guide proceeds using L-Tryptophan Ethyl Ester as the corrected, scientifically valid starting material to achieve the requested β-carboline target.

Part 2: Introduction & Mechanistic Insight

The β-carboline alkaloids are a privileged class of pharmacophores exhibiting potent bioactivities, including MAO inhibition, DNA intercalation, and benzodiazepine receptor binding. The primary synthetic route is the Pictet-Spengler reaction , a special case of the Mannich reaction involving the condensation of a β-arylethylamine (tryptophan ester) with an aldehyde or ketone, followed by ring closure.

Mechanistic Pathway

The reaction proceeds through two distinct phases:[1][2]

-

Schiff Base Formation: The amine reacts with the aldehyde to form an imine (Schiff base).

-

Cyclization: The electrophilic iminium ion attacks the nucleophilic C2 position of the indole ring (3-endo-trig cyclization is disfavored; actually proceeds via 6-endo-trig or spiroindolenine intermediate followed by migration).

Figure 1: Mechanistic pathway from Tryptophan Ethyl Ester to fully aromatic β-Carboline.

Part 3: Experimental Protocol

Module A: Synthesis of Tetrahydro-β-Carboline (THBC)

This module creates the tricyclic core. The choice of solvent and catalyst determines the yield and diastereoselectivity (cis/trans ratio at C1/C3).

Reagents:

-

Substrate: L-Tryptophan Ethyl Ester Hydrochloride (1.0 equiv)

-

Electrophile: Benzaldehyde (1.1 equiv) [Representative Aldehyde]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Catalyst: Trifluoroacetic Acid (TFA) (2.0 equiv)

Step-by-Step Workflow:

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the RBF with L-Tryptophan Ethyl Ester HCl (5.0 mmol, 1.34 g) and anhydrous DCM (25 mL).

-

-

Imine Formation:

-

Add Benzaldehyde (5.5 mmol, 0.56 mL) dropwise.

-

Stir at Room Temperature (RT) for 30 minutes. The solution may turn slightly yellow, indicating imine formation.

-

-

Cyclization:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add TFA (10.0 mmol, 0.77 mL) dropwise over 5 minutes. Caution: Exothermic.

-

Remove ice bath and stir at RT for 6–12 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

-

Endpoint: Disappearance of starting tryptophan ester (Rf ~ 0.3) and appearance of a new fluorescent spot (Rf ~ 0.5).

-

-

Workup:

-

Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL) slowly until pH ~8.

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often a diastereomeric mixture (cis/trans).

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Gradient of 0% to 2% MeOH in DCM.

-

Module B: Aromatization to β-Carboline (Optional)

To obtain the fully aromatic system (oxidized C1-N and C3-C4 bonds).

Reagents:

-

Substrate: Isolated THBC (from Module A)

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 equiv)

-

Solvent: THF or Toluene

Protocol:

-

Dissolve THBC (2.0 mmol) in THF (15 mL).

-

Add DDQ (4.4 mmol) portion-wise at RT. The solution will turn dark immediately.

-

Stir for 1–2 hours.

-

Concentrate solvent. Redissolve in EtOAc and wash with 1M NaOH (to remove DDQ byproduct) and Brine.

-

Recrystallize from MeOH/Ether.

Part 4: Data Presentation & Analysis

Table 1: Physicochemical Characterization (Representative Data)

| Parameter | Tetrahydro-β-Carboline (THBC) | Fully Aromatic β-Carboline |

| Molecular State | Solid (often diastereomeric mix) | Crystalline Solid |

| Fluorescence (UV) | Blue/Cyan | Intense Blue (High Quantum Yield) |

| 1H NMR (C1-H) | Doublet/Singlet at δ 5.0 – 5.8 ppm | Singlet at δ 8.5 – 9.0 ppm (Deshielded) |

| 1H NMR (Indole NH) | Broad singlet at δ 8.5 – 9.5 ppm | Broad singlet at δ 10.5 – 11.5 ppm |

| Mass Spec (ESI) | [M+H]+ | [M+H]+ (Mass = THBC - 4 Da) |

Workflow Diagram:

Figure 2: Operational workflow for the synthesis of Tetrahydro-β-carboline.

Part 5: Troubleshooting & Optimization

-

Pictet-Spengler Failure (No Cyclization):

-

Cause: Deactivation of the indole ring or insufficient acidity.

-

Solution: Switch solvent to Toluene and reflux with Acetic Acid (Dean-Stark trap to remove water). Heat promotes the cyclization of sterically hindered aldehydes.

-

-

Oxidation Incomplete:

-

Cause: DDQ is moisture sensitive or old.

-

Solution: Use Sulfur (S₈) in refluxing Xylene for 24 hours as a robust alternative for aromatization.

-

-

Ester Hydrolysis:

-

Cause: High acid concentration + water.

-

Solution: Ensure anhydrous conditions during the TFA step.

-

References

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Link

-

Bailey, P. D., et al. (1993). The Pictet-Spengler reaction of tryptophan derivatives. Journal of the Chemical Society, Perkin Transactions 1, (4), 431-439. Link

-

Cao, R., et al. (2007). Design, synthesis and in vitro and in vivo antitumor activities of novel β-carboline derivatives. European Journal of Medicinal Chemistry, 42(4), 472-481. Link

-

Love, B. E. (1996). Synthesis of β-carbolines. A review. Organic Preparations and Procedures International, 28(1), 1-64. Link

Sources

Troubleshooting & Optimization

Preventing racemization of ethyl 2-amino-2-(1H-indol-3-yl)acetate during hydrolysis

Technical Support Center: Chiral Integrity & Hydrolysis Ticket Topic: Preventing Racemization of Ethyl 2-amino-2-(1H-indol-3-yl)acetate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary

You are dealing with an

The Failure Mode: Standard saponification (NaOH/MeOH) will result in >50% racemization within minutes due to base-catalyzed enolization. Acid hydrolysis (HCl/reflux) will likely cause oxidative degradation (blackening) of the indole ring.

This guide provides two validated protocols to hydrolyze the ester while preserving optical purity (

Module 1: The Mechanism of Failure

To prevent racemization, you must understand the enemy. The indole ring acts as an electron reservoir, stabilizing the planar enolate intermediate formed when a base removes the

Visualizing the Threat (Graphviz Diagram):

Caption: Figure 1. The pathway of base-catalyzed racemization.[1][2][3] The indole ring stabilizes the planar intermediate, accelerating the loss of stereochemical information.

Module 2: The Chemical Solution (Lithium Hydroxide)

If you must use chemical hydrolysis, Lithium Hydroxide (LiOH) is the only alkali base recommended.

Why it works: The Lithium cation (

Protocol A: Low-Temperature LiOH Hydrolysis

Best for: Substrates with robust protecting groups (e.g., Boc, Cbz).

| Parameter | Specification | Reason |

| Reagent | LiOH·H₂O (2.0 equiv) | Lithium coordination suppresses enolization. |

| Solvent | THF : Water (3:1) | THF solubilizes the organic ester; water dissolves the base. |

| Temperature | CRITICAL. Rate of hydrolysis > Rate of racemization at low T. | |

| Atmosphere | Argon/Nitrogen | Indoles oxidize easily in basic air (turn black). |

Step-by-Step Workflow:

-

Dissolve the ester in THF and cool to

in an ice bath. -

Degas the solution by bubbling Argon for 5 minutes (protects the indole).

-

Add a pre-cooled solution of LiOH in water dropwise.

-

Monitor by TLC/LCMS. Reaction is usually complete in 1–3 hours.

-

Quench: Acidify carefully with 1N HCl to pH 3–4 at

. Do not use strong acid or heat. -

Extract immediately with Ethyl Acetate.

Module 3: The "Gold Standard" (Enzymatic Hydrolysis)

If your

Protocol B: Pig Liver Esterase (PLE) Hydrolysis

Best for: High-value intermediates requiring >99% ee retention.

| Component | Quantity/Condition | Function |

| Enzyme | Pig Liver Esterase (PLE) | Catalyzes hydrolysis under mild conditions. |

| Buffer | Phosphate Buffer (pH 7.2) | Maintains neutral pH to prevent racemization. |

| Co-solvent | Acetone or DMSO (5-10%) | Improves solubility of the hydrophobic indole ester. |

| Temperature | Optimal enzyme activity. |

Step-by-Step Workflow:

-

Suspend the ester in pH 7.2 phosphate buffer (0.1 M).

-

Add Acetone (up to 10% v/v) to aid dispersion.

-

Add PLE (approx. 100 units/mmol of ester).

-

pH-Stat Control: As the ester hydrolyzes, acid is produced. Use an autotitrator (or manual addition) of 0.1 M NaOH to maintain pH between 7.0 and 7.4.

-

Warning: Do not let pH rise above 7.5.

-

-

When base consumption stops, the reaction is complete.

-

Filter off the enzyme (Celite filtration) and acidify the filtrate to pH 3 for extraction.

Module 4: Decision Logic & Troubleshooting

Method Selection Tree (Graphviz):

Caption: Figure 2. Decision matrix for selecting the hydrolysis method based on scale and purity requirements.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark brown/black. What happened? A: This is "Indole Oxidative Polymerization." Indoles are electron-rich and sensitive to oxidation, especially in basic solutions exposed to air.

-

Fix: You must degas your solvents with Argon/Nitrogen before adding the base. Add a reducing agent like Sodium Bisulfite during the workup.

Q: Can I use Potassium Carbonate (

Q: How do I verify if racemization occurred?

A: You cannot rely on optical rotation (

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (to suppress tailing of the amine).

References

-

Lithium Hydroxide Specificity

- Title: LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters...

- Source: Tetrahedron Letters / ResearchG

-

Link:

-

Enzymatic Hydrolysis (PLE)

-

Racemization of Aryl Glycines

- Title: Single-Flask Enantioselective Synthesis of α-Amino Acid Esters (Discusses -arylglycine racemiz

- Source: Organic Letters

-

Link:

Sources

- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 2. EP0089886B1 - Process for the preparation of a free alpha-l-amino acid - Google Patents [patents.google.com]

- 3. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Stability & Handling of Ethyl 2-amino-2-(1H-indol-3-yl)acetate

Target Molecule: Ethyl 2-amino-2-(1H-indol-3-yl)acetate

Synonyms: Indole-3-glycine ethyl ester;

Executive Summary: The "Fragility" Factor

As a Senior Application Scientist, I must clarify a critical structural distinction: This is not Tryptophan ethyl ester.

While Tryptophan has a methylene (

At 2-8°C , this compound is in a metastable state. It is prone to three primary failure modes:

-

Oxidative Dimerization: The electron-rich indole ring is an oxygen scavenger.

-

Hydrolysis: Moisture converts the ester to the free acid, which is prone to rapid decarboxylation.

-

Elimination: The labile C-N bond can cleave to form reactive alkylidene intermediates.

Module 1: Visual Inspection & Initial QC (Go/No-Go)

Q: My sample has changed color. Is it still usable?

A: The color is your primary degradation indicator. Use this table to diagnose the state of your reagent.

| Appearance | Status | Technical Diagnosis | Action |

| Off-white / Pale Beige | Pass | Nominal state. Minor surface oxidation is normal for indoles. | Proceed with experiment. |

| Pink / Rose | Caution | Early-stage oxidation (formation of indolyl-quinoidal species). Purity likely >95%. | Filter: Dissolve and pass through a 0.2 |

| Brown / Dark Red | Fail | Advanced oxidation and polymerization (melanin-like oligomers). | Discard: Purification is often more costly than replacement. |

| Sticky / Clumped | Fail | Hygroscopic failure. Hydrolysis to the acid form has likely occurred. | Discard: Hydrolysis products inhibit downstream coupling reactions. |

Q: The compound is not dissolving in my standard buffer. Why?

A: This is often a Salt vs. Free Base confusion.

-

If you have the HCl Salt: It should dissolve in water or DMSO. If it doesn't, it may have hydrolyzed to the zwitterionic free acid, which has poor solubility in organic solvents.

-

If you have the Free Base: It is insoluble in neutral water. You must dissolve it in DMSO or dilute acid (0.1 M HCl) first.

Module 2: Storage & Environment (2-8°C Optimization)

Q: Can I store this at 2-8°C long-term?

A: No. 2-8°C is suitable for working stocks (usage within 2-4 weeks). For long-term storage (>1 month), you must store at -20°C .

If you are restricted to 2-8°C equipment, you must implement the "Double-Desiccant" Protocol to prevent hydrolysis:

-

Primary Container: Amber glass vial (blocks UV light which catalyzes indole oxidation).

-

Secondary Container: Place the amber vial inside a larger jar containing active silica gel or molecular sieves.

-

Headspace: Flush the vial with Argon or Nitrogen after every use. Oxygen is the enemy of the indole ring.

Q: Why does the technical sheet say "Hygroscopic"?

A: The ester bond is susceptible to nucleophilic attack by water. In the solid state, moisture absorption creates a localized aqueous environment on the crystal surface, accelerating hydrolysis.

-

Reaction:

. -

Consequence: The resulting Indole-3-glycine acid is chemically unstable and will decompose further.

Module 3: Deep Dive - Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.

Mechanism 1: Oxidative Coupling (The "Pink" Pathway)

Indoles are electron-rich heterocycles.[1] Upon exposure to air (ROS) and light (

Mechanism 2: The "Benzylic" Elimination (Unique to Indole-Glycine)

Unlike Tryptophan, the amine in your compound is on a carbon attached directly to the indole.

-

The Risk: Under basic conditions or in protic solvents, the amine can leave (

), generating a resonance-stabilized carbocation (indolyl-methyl cation). -

The Result: This cation reacts promiscuously with nucleophiles in your buffer, leading to complex mixtures.

Decision Logic: The QC Workflow

Figure 1: Decision matrix for determining reagent viability based on visual and chemical checkpoints.

Module 4: Rescue & Validation Protocols

If your material is slightly degraded (Pink/Yellow) but you cannot wait for a replacement, use this rescue protocol.

Protocol A: Re-crystallization (The "Clean-Up")

Applicable for: HCl Salt form only.

-

Dissolve: Dissolve 100 mg of the solid in the minimum amount of warm Ethanol (approx. 40°C).

-

Filter: Rapidly filter through a 0.45

m syringe filter to remove insoluble polymerized indole (brown gunk). -

Precipitate: Add cold Diethyl Ether (or MTBE) dropwise until turbidity persists.

-

Crystalize: Place at -20°C for 2 hours.

-

Collect: Centrifuge or filter the white/off-white precipitate. Dry under high vacuum.

Protocol B: HPLC Quality Control Method

Do not use standard generic gradients. The amine requires acidic conditions to prevent peak tailing.

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5

m. -

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (Indole characteristic) and 220 nm (Amide/Ester).

-

Pass Criteria: Main peak >95% area. Impurities at relative retention time (RRT) ~0.8 (Free acid) or RRT >1.2 (Dimers).

References

-

Indole Oxidation Mechanisms

- Reaction: Electrochemical and oxidative polymerization of indoles

- Source:Journal of The Electrochemical Society, "Pathways of Electrochemical Oxid

-

Amino Acid Ester Hydrolysis

-

Synthesis and Stability of Indol-3-yl-glycines

- Context: Specific instability of the glycine-indole linkage compared to tryptophan.

-

Source:Molecules, "Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water."[4]

-

General Handling of Hygroscopic Reagents

- Guideline: Storage recommendations for labile amino acid deriv

- Source: Bachem Technical Guide, "How long can I store amino acid deriv

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]

Improving yield of ethyl 2-amino-2-(1H-indol-3-yl)acetate synthesis

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but is facing specific yield or purity bottlenecks with the synthesis of ethyl 2-amino-2-(1H-indol-3-yl)acetate .

Topic: Optimization of Ethyl 2-amino-2-(1H-indol-3-yl)acetate Ticket Priority: High (Yield/Purity Critical)

Executive Summary: The "Yield Killers"

The synthesis of ethyl 2-amino-2-(1H-indol-3-yl)acetate is typically approached via a three-component Aza-Friedel-Crafts (or Mannich-type) reaction involving Indole , Ethyl Glyoxylate , and an Ammonia source .

Low yields in this reaction are rarely due to "bad luck." They are almost always caused by three competing mechanisms:

-

Bis-indole Formation: The indole is too nucleophilic and attacks the intermediate twice, forming diethyl 2,2-di(1H-indol-3-yl)acetate.

-

Polymeric Glyoxylate: Commercial ethyl glyoxylate is often polymeric and unreactive without "cracking."

-

Product Instability (DKP): The free base of the product (

-amino ester) can cyclize to form a diketopiperazine (DKP) dimer, especially during heating or prolonged workup.

Critical Reagent Preparation

Failure Mode #1: Using ethyl glyoxylate directly from an old bottle.

-

The Science: Ethyl glyoxylate polymerizes upon standing. The polymer is unreactive toward imine formation but releases water, which kills Lewis acid catalysts.

-

The Fix: You must depolymerize (crack) the reagent or use a fresh toluene solution.

-

Protocol: Distill the ethyl glyoxylate under vacuum (bp ~45°C at 15 mmHg) over

immediately before use. If using the commercially available ~50% solution in toluene, dry it over activated molecular sieves (4Å) for 2 hours prior to the reaction.

-

Reaction Optimization Guide

A. The "Bis-Indole" Suppression Strategy

The most common impurity is the bis-indole. This happens when the Indole attacks the Imine (desired path) slower than it attacks the hemiaminal or if the product itself reacts with another indole.

Recommended Protocol Modification: To favor the mono-addition (Target), you must ensure the Imine is fully formed before the Indole is introduced, or use a large excess of the amine source.

| Parameter | Standard (Low Yield) | Optimized (High Yield) | Rationale |

| Ammonia Source | Ammonium Acetate (1.0 eq) | Ammonium Acetate (3.0 - 5.0 eq) | Excess ammonia drives the equilibrium toward the imine and suppresses bis-indole. |

| Addition Order | Mix all three at once | Sequential Addition | Pre-mix Glyoxylate + Amine for 30 mins, then add Indole. |

| Concentration | High (1.0 M) | Dilute (0.1 - 0.2 M) | High concentration favors the bimolecular reaction (Bis-indole formation). |

| Catalyst | Acetic Acid | Sc(OTf) | Lewis acids like Scandium Triflate accelerate imine formation and the subsequent Friedel-Crafts step specifically. |

B. The "DKP" Prevention Strategy

Failure Mode #2: Product disappears during rotary evaporation.

-

The Science:

-Amino esters are prone to intermolecular cyclization to form Diketopiperazines (DKP), stable 6-membered rings. This is accelerated by heat and basic conditions. -

The Fix: Never heat the free base above 40°C. Isolate the product immediately as a Salt (Hydrochloride or Oxalate) .

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the "Bis-indole" sink.

Caption: Kinetic competition in Aza-Friedel-Crafts synthesis. Red paths indicate yield loss.

Optimized Experimental Protocol

Target: Ethyl 2-amino-2-(1H-indol-3-yl)acetate Hydrochloride Scale: 1.0 mmol

-

Imine Formation (Pre-complexation):

-

In a flame-dried flask, dissolve Ammonium Acetate (385 mg, 5.0 mmol, 5.0 equiv) and Ethyl Glyoxylate (freshly distilled or dried toluene soln, 1.2 mmol, 1.2 equiv) in dry Dichloromethane (DCM) or Ethanol (5 mL).

-

Add 4Å Molecular Sieves. Stir at Room Temperature (RT) for 20 minutes.

-

-

Catalyst & Indole Addition:

-

Add Sc(OTf)

(25 mg, 0.05 mmol, 5 mol%). Note: If Sc(OTf) -

Add Indole (117 mg, 1.0 mmol, 1.0 equiv) slowly over 10 minutes.

-

-

Reaction:

-

Workup (Crucial for Stability):

-

Salt Formation (The Yield Saver):

-

Do not evaporate to dryness yet.

-

Cool the EtOAc solution to 0°C.

-

Add 1M HCl in Ether (or Dioxane) dropwise (1.1 equiv).

-

The Hydrochloride salt of the target product will precipitate as a white/off-white solid.